N-(4-ETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE
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Overview
Description
N-(4-ETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE is a compound with a unique bicyclic structure.
Mechanism of Action
Target of Action
The compound, also known as (1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, primarily targets the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.
Mode of Action
The compound acts as a potassium channel opener . It binds to the KCNQ2 and KCNQ4 channels, causing them to open. This allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in cell excitability.
Biochemical Pathways
The opening of KCNQ2 and KCNQ4 channels by the compound affects the neuronal excitability pathway . The hyperpolarization of the cell membrane inhibits the firing of action potentials, thereby reducing neuronal excitability. This can have downstream effects on various neurological processes, potentially influencing behaviors such as pain perception, mood, and sleep.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of neuronal excitability . By opening KCNQ2 and KCNQ4 channels and causing hyperpolarization of the cell membrane, the compound can inhibit the firing of action potentials in neurons. This could potentially lead to effects such as pain relief or mood stabilization, depending on the specific neurons affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE typically involves a series of organic reactions. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is often followed by functional group modifications to introduce the ethoxyphenyl and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-ETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE include:
- N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide
- Bicyclo[2.2.1]heptane derivatives containing aza nitrogen atoms and nitro substituents
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. This gives the compound distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-24-13-8-6-12(7-9-13)20-16(23)19-11-10-18(4,17(19,2)3)14(21)15(19)22/h6-9H,5,10-11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVRKQQAWTPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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